molecular formula C11H8N2O4 B14046278 6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No.: B14046278
M. Wt: 232.19 g/mol
InChI Key: ASOWMGWWHXKIIB-UHFFFAOYSA-N
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Description

6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a heterocyclic compound that belongs to the class of quinolones. This compound is characterized by its unique structure, which includes a pyrroloquinoline core with hydroxy and nitro substituents. It has garnered interest in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable quinoline derivative, nitration and subsequent hydrolysis can introduce the nitro and hydroxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents or nitrating mixtures can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amino-substituted quinolines, and various substituted quinoline derivatives .

Scientific Research Applications

6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid hydrazide
  • 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid alkylamides

Uniqueness

6-hydroxy-5-nitro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

9-hydroxy-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one

InChI

InChI=1S/C11H8N2O4/c14-10-7-3-1-2-6-4-5-12(8(6)7)11(15)9(10)13(16)17/h1-3,14H,4-5H2

InChI Key

ASOWMGWWHXKIIB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)[N+](=O)[O-])O

Origin of Product

United States

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